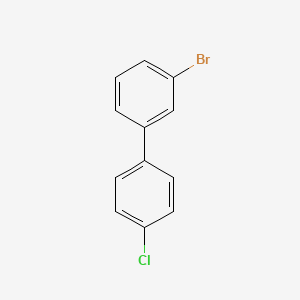

3-Bromo-4'-chlorobiphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrCl/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHYFZSUBKNCJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373605 | |

| Record name | 3-Bromo-4'-chloro-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164334-69-4 | |

| Record name | 3-Bromo-4'-chloro-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 3-Bromo-4'-chlorobiphenyl (CAS No. 164334-69-4)

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development and materials science. It delves into the core characteristics of this compound, moving beyond basic data to provide actionable insights into its synthesis, applications, and safe handling. The structure of this document is designed to logically present the scientific narrative of this compound, from its fundamental properties to its functional applications and associated hazards.

Core Compound Identification and Properties

This compound is a halogenated aromatic compound belonging to the biphenyl family.[1] Its structure, consisting of two phenyl rings linked by a single bond, is substituted with a bromine atom at the 3-position and a chlorine atom at the 4'-position.[1] This specific substitution pattern imparts unique electronic and physical properties that are of significant interest in various research and industrial fields.

Chemical Structure

The molecular structure is fundamental to understanding the compound's reactivity and function.

References

An In-Depth Technical Guide to 3-Bromo-4'-chlorobiphenyl: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 3-Bromo-4'-chlorobiphenyl, a halogenated aromatic compound of interest to researchers in organic synthesis, materials science, and drug discovery. This document delves into its chemical structure, synthesis, analytical characterization, potential applications, and toxicological considerations, offering field-proven insights and detailed methodologies.

Introduction and Molecular Overview

This compound is an organic compound featuring a biphenyl core structure. This core consists of two phenyl rings linked by a single carbon-carbon bond. The molecule is further distinguished by the presence of two different halogen substituents: a bromine atom at the 3-position of one phenyl ring and a chlorine atom at the 4'-position of the other.[1] The strategic placement of these halogens significantly influences the molecule's physicochemical properties, including its electronic characteristics, reactivity, and thermal stability. These attributes make it a valuable intermediate in the synthesis of more complex molecules and functional materials.[2]

Below is a visual representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 164334-69-4 | [1] |

| Molecular Formula | C₁₂H₈BrCl | [1] |

| Molecular Weight | 267.55 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

Synthesis of this compound via Suzuki-Miyaura Coupling

The most efficient and widely adopted method for the synthesis of unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of this compound, two primary retrosynthetic pathways can be envisioned.

Caption: Retrosynthetic analysis for this compound.

Pathway A, involving the coupling of 3-bromophenylboronic acid with a 4-chlorohalobenzene, is often preferred due to the differential reactivity of the halogens on the aryl halide, with iodine being more reactive than chlorine in the oxidative addition step of the catalytic cycle. This allows for a more selective reaction.

Field-Proven Experimental Protocol

This protocol is a robust, self-validating methodology adapted from established Suzuki-Miyaura coupling procedures.

Materials:

-

3-Bromophenylboronic acid

-

1-Chloro-4-iodobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromophenylboronic acid (1.2 equivalents) and 1-chloro-4-iodobenzene (1.0 equivalent).

-

Catalyst and Base Addition: Add potassium carbonate (2.0 equivalents) as the base. In a separate vial, pre-mix palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in a small amount of toluene to form the active tetrakis(triphenylphosphine)palladium(0) catalyst in situ. Add this catalyst mixture to the reaction flask.

-

Solvent Addition and Degassing: Add a 3:1 mixture of toluene and ethanol to the flask, followed by a small amount of degassed water. Degas the entire reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes. This is a critical step to prevent the oxidation and deactivation of the palladium catalyst.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain it under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate to dilute the mixture and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Structural Elucidation and Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR (400 MHz, CDCl₃) Spectral Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.65 | t (J ≈ 1.8 Hz) | 1H | H-2 | Ortho to the C-Br bond, deshielded. |

| ~7.50 | ddd (J ≈ 7.8, 1.8, 1.2 Hz) | 1H | H-6 | Ortho to the inter-ring bond, coupled to H-5 and H-2. |

| ~7.45 | d (J ≈ 8.5 Hz) | 2H | H-2', H-6' | Ortho to the C-Cl bond, appearing as a doublet. |

| ~7.40 | d (J ≈ 8.5 Hz) | 2H | H-3', H-5' | Meta to the C-Cl bond, coupled to H-2' and H-6'. |

| ~7.30 | t (J ≈ 7.8 Hz) | 1H | H-5 | Coupled to H-4 and H-6. |

| ~7.25 | ddd (J ≈ 7.8, 1.8, 1.2 Hz) | 1H | H-4 | Coupled to H-3, H-5 and H-2. |

Table 3: Predicted ¹³C NMR (100 MHz, CDCl₃) Spectral Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~142.5 | C-1 | Quaternary carbon attached to the other phenyl ring. |

| ~139.0 | C-1' | Quaternary carbon attached to the other phenyl ring. |

| ~134.0 | C-4' | Quaternary carbon bearing the chlorine atom. |

| ~132.5 | C-3 | Quaternary carbon bearing the bromine atom. |

| ~131.0 | C-6 | Deshielded by the inter-ring bond. |

| ~130.5 | C-5 | Standard aromatic region. |

| ~129.5 | C-3', C-5' | Carbons meta to the chlorine atom. |

| ~128.5 | C-2', C-6' | Carbons ortho to the chlorine atom. |

| ~126.0 | C-2 | Deshielded by the bromine atom. |

| ~123.0 | C-4 | Standard aromatic region. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would be expected to show a prominent molecular ion peak cluster due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The fragmentation pattern would likely involve the loss of the halogen atoms and cleavage of the biphenyl bond.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by C-H stretching vibrations of the aromatic rings (around 3100-3000 cm⁻¹), C=C stretching vibrations within the aromatic rings (in the 1600-1450 cm⁻¹ region), and C-Br and C-Cl stretching vibrations (typically below 1100 cm⁻¹).

Applications and Relevance

Organic Electronics and OLEDs

This compound serves as a key building block in the synthesis of advanced organic electronic materials. Its biphenyl core provides a rigid and conjugated scaffold, which is a fundamental requirement for efficient charge transport. The presence of halogen atoms offers reactive sites for further functionalization through cross-coupling reactions, allowing for the construction of more complex, high-performance molecules. Specifically, this compound can be utilized in the synthesis of hole-transporting materials (HTMs) and host materials for organic light-emitting diodes (OLEDs).[4][5] The introduction of specific electron-donating or electron-accepting moieties at the bromo and chloro positions allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing device performance.

Caption: Role of this compound in OLED material synthesis.

Pharmaceutical and Agrochemical Research

Halogenated biphenyls are prevalent scaffolds in medicinal chemistry and agrochemical research. The bromine and chlorine atoms can participate in various chemical transformations, enabling the synthesis of diverse libraries of compounds for biological screening. The lipophilic nature of the biphenyl core, combined with the electronic modifications introduced by the halogens, can influence the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Toxicological and Safety Considerations

Halogenated aromatic hydrocarbons, as a class, are known for their potential environmental persistence and toxicity. While specific toxicological data for this compound is not extensively available, it is prudent to handle this compound with the appropriate safety precautions in a laboratory setting.

In the absence of direct experimental data, toxicological profiles can be estimated using computational methods such as Quantitative Structure-Activity Relationship (QSAR) models and read-across approaches. These methods utilize data from structurally similar compounds to predict the potential toxicity of a target molecule. Given the structural similarity to other polychlorinated and polybrominated biphenyls, there is a potential for bioaccumulation and adverse health effects. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the fields of materials science and organic synthesis. Its well-defined structure and the presence of two distinct halogen atoms provide a platform for the rational design and synthesis of novel functional molecules. The methodologies outlined in this guide for its synthesis and characterization provide a solid foundation for researchers and drug development professionals to utilize this compound in their respective fields. As with all halogenated aromatic compounds, careful handling and consideration of its potential environmental and toxicological impact are paramount.

References

- 1. 3-Chlorobiphenyl | C12H9Cl | CID 16322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. 3-Bromobiphenyl(2113-57-7) 13C NMR [m.chemicalbook.com]

- 4. chemview.epa.gov [chemview.epa.gov]

- 5. A Revised Read-across Framework and its Application for the Development of EPA’s Provisional Peer Reviewed Toxicity Values (PPRTVs) | Risk Assessment Portal | US EPA [assessments.epa.gov]

An In-depth Technical Guide to the Synthesis of 3-Bromo-4'-chlorobiphenyl

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 3-Bromo-4'-chlorobiphenyl, a halogenated biphenyl derivative of interest in materials science and as a synthetic intermediate. The guide is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the two primary synthetic routes: the modern Suzuki-Miyaura cross-coupling and the classic Gomberg-Bachmann reaction. The document emphasizes the underlying chemical principles, provides detailed, field-proven experimental protocols, and addresses critical safety considerations inherent to each method. Characterization techniques for the final product are also discussed, ensuring a self-validating framework for synthesis and analysis.

Introduction and Significance

This compound is a substituted aromatic compound belonging to the biphenyl class of molecules. The biphenyl scaffold is a prevalent structural motif in many biologically active compounds, liquid crystals, and advanced materials. The specific halogenation pattern of this compound, with a bromine atom at the 3-position and a chlorine atom at the 4'-position, imparts unique electronic and steric properties, making it a valuable building block in organic synthesis. Its applications can be found in the development of novel organic light-emitting diode (OLED) materials, where the tailored electronic properties of substituted biphenyls are crucial for device performance. Furthermore, as an intermediate, it can be further functionalized to create more complex molecular architectures for pharmaceutical and agrochemical research.

This guide will explore two distinct and powerful methods for the synthesis of this target molecule, providing the user with both a modern palladium-catalyzed approach and a classic radical-based method.

Synthetic Strategies: A Comparative Overview

The synthesis of unsymmetrical biphenyls like this compound can be approached through several methods. This guide will focus on two of the most relevant and illustrative synthetic strategies: the Suzuki-Miyaura cross-coupling reaction and the Gomberg-Bachmann reaction. The choice between these methods often depends on factors such as desired yield, substrate availability, functional group tolerance, and scalability.

| Feature | Suzuki-Miyaura Coupling | Gomberg-Bachmann Reaction |

| Reaction Type | Palladium-catalyzed cross-coupling | Radical aryl-aryl coupling |

| Key Intermediates | Organopalladium complexes | Aryl radicals, diazonium salts |

| Yields | Generally high | Often low to moderate[1][2] |

| Scope | Broad, high functional group tolerance | Wide scope, but sensitive to side reactions[1] |

| Safety | Exothermic, requires careful thermal management | Involves potentially explosive diazonium salts[3][4] |

The Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[5] Its discovery was recognized with the Nobel Prize in Chemistry in 2010. For the synthesis of this compound, this method offers high yields and excellent functional group tolerance.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps:[5]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, either 1-bromo-3-iodobenzene or 1-chloro-4-iodobenzene, with the C-I bond being the most reactive) to form a Pd(II) complex.

-

Transmetalation: The organoboron species (e.g., (4-chlorophenyl)boronic acid or (3-bromophenyl)boronic acid) is activated by a base to form a boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Synthesis

The following is a representative protocol for the synthesis of this compound via Suzuki-Miyaura coupling. This protocol is based on established procedures for similar biphenyl syntheses.[1][5]

Reactants:

-

3-Bromophenylboronic acid

-

1-Chloro-4-iodobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenylboronic acid (1.2 mmol), 1-chloro-4-iodobenzene (1.0 mmol), and potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to create an oxygen-free environment.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%). Then, add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Reaction: Heat the reaction mixture to 90 °C in a preheated oil bath and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Safety Considerations for Suzuki-Miyaura Coupling

-

Exothermic Reactions: Palladium-catalyzed cross-coupling reactions can be significantly exothermic.[6] It is crucial to have efficient cooling and to monitor the reaction temperature, especially during scale-up.

-

Inert Atmosphere: While some modern catalysts are air-stable, maintaining an inert atmosphere is good practice to prevent the oxidation of the palladium catalyst and phosphine ligands, which can lead to decreased catalytic activity.

-

Reagent Handling: Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

The Gomberg-Bachmann Reaction Approach

Mechanistic Rationale

The mechanism of the Gomberg-Bachmann reaction involves the following key steps:[1]

-

Diazotization: An aromatic amine (e.g., 3-bromoaniline) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.

-

Radical Formation: The diazonium salt, upon treatment with a base, decomposes to generate an aryl radical with the loss of nitrogen gas.

-

Aryl-Aryl Coupling: The highly reactive aryl radical then attacks another aromatic ring (in this case, chlorobenzene), forming a new carbon-carbon bond and a radical intermediate.

-

Rearomatization: The radical intermediate is then rearomatized by abstraction of a hydrogen atom to yield the final biphenyl product.

References

- 1. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 2. DE50011992D1 - PROCESS FOR THE PREPARATION OF 4-CHLOROBIPHENYL - Google Patents [patents.google.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

Navigating the Solubility Landscape of 3-Bromo-4'-chlorobiphenyl: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-4'-chlorobiphenyl, a halogenated aromatic compound of significant interest in the fields of organic synthesis, materials science, and drug development. In the absence of extensive empirical solubility data, this document employs a predictive modeling approach based on Hansen Solubility Parameters (HSPs) to forecast the compound's behavior in a wide array of common organic solvents. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the empirical validation of these predictions, empowering researchers to make informed decisions in their experimental designs. The synthesis of theoretical prediction and practical verification is intended to serve as an indispensable resource for scientists and professionals working with this and structurally related compounds.

Introduction: The "Like Dissolves Like" Principle in the Context of this compound

The solubility of a compound in a particular solvent is a critical parameter that dictates its utility in various chemical processes, including reaction chemistry, purification, and formulation. This compound, a biphenyl derivative featuring both bromine and chlorine substituents, presents a unique solubility profile governed by its molecular structure. The fundamental principle of "like dissolves like" provides a qualitative framework for understanding its solubility. As a non-polar to weakly polar molecule, it is anticipated to exhibit limited solubility in highly polar solvents such as water, while demonstrating greater affinity for organic solvents with similar polarity characteristics.

Biphenyl itself is sparingly soluble in water but shows good solubility in organic solvents like benzene, toluene, and hexane. The introduction of halogen atoms, such as bromine and chlorine, increases the molecule's polarizability and can influence its solubility in various organic media. This guide will delve into a more quantitative prediction of these interactions through the application of Hansen Solubility Parameters.

Predicting Solubility: The Hansen Solubility Parameter (HSP) Approach

To move beyond qualitative predictions, we can employ Hansen Solubility Parameters (HSPs), a powerful tool for predicting the solubility of a solute in a given solvent. The underlying principle of HSPs is that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The closer the HSP values of a solute and a solvent, the more likely they are to be miscible.

Estimating the Hansen Solubility Parameters of this compound

In the absence of experimentally determined HSPs for this compound, we can estimate these values using the group contribution method. This method involves breaking down the molecule into its constituent functional groups and summing their respective contributions to the overall HSPs.[1]

The structure of this compound can be dissected into the following groups:

-

6 Aromatic C-H groups

-

4 Aromatic C-C groups in the biphenyl linkage

-

1 Aromatic C-Br group

-

1 Aromatic C-Cl group

By utilizing established group contribution values from the literature, we can calculate the estimated HSPs for this compound.[1]

Molar Volume (Vm) Calculation:

The molar volume is a prerequisite for calculating HSPs. It can be estimated using the following formula:

Vm = (Molecular Weight) / (Density)

Given the molecular weight of this compound (267.55 g/mol ) and an estimated density of approximately 1.5 g/cm³, the molar volume is estimated to be around 178.37 cm³/mol.

Estimated Hansen Solubility Parameters for this compound:

Based on the group contribution method, the estimated HSPs are:

-

δD (Dispersion): ~19.5 MPa½

-

δP (Polar): ~4.5 MPa½

-

δH (Hydrogen Bonding): ~2.0 MPa½

Predicted Solubility of this compound in Common Organic Solvents

With the estimated HSPs for this compound, we can now predict its solubility in a range of common organic solvents. The "Hansen Distance" (Ra) between the solute and a solvent is calculated using the following equation:

Ra = √[4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²]

A smaller Ra value indicates a higher likelihood of solubility. Generally, an Ra value of less than 7 is considered to indicate good solubility.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Hansen Distance (Ra) | Predicted Solubility |

| Non-Polar Solvents | |||||

| n-Hexane | 14.9 | 0.0 | 0.0 | 9.7 | Poor |

| Toluene | 18.2 | 1.4 | 2.0 | 4.0 | Excellent |

| Benzene | 18.4 | 0.0 | 2.0 | 5.0 | Excellent |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 7.4 | Moderate |

| Polar Aprotic Solvents | |||||

| Acetone | 15.5 | 10.4 | 7.0 | 10.8 | Poor |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 8.3 | Moderate to Poor |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 14.8 | Poor |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 7.5 | Moderate |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 7.6 | Moderate |

| Chloroform | 17.8 | 3.1 | 5.7 | 5.0 | Excellent |

| Polar Protic Solvents | |||||

| Methanol | 14.7 | 12.3 | 22.3 | 22.8 | Very Poor |

| Ethanol | 15.8 | 8.8 | 19.4 | 18.8 | Very Poor |

| Isopropanol | 15.8 | 6.1 | 16.4 | 15.2 | Very Poor |

Interpretation of Predicted Solubility:

Based on the calculated Hansen Distances, this compound is predicted to be highly soluble in aromatic hydrocarbons like toluene and benzene, as well as in chloroform. Moderate solubility is expected in ethers like diethyl ether and THF, and in some chlorinated solvents like dichloromethane. In contrast, poor to very poor solubility is predicted in non-polar alkanes such as n-hexane and in highly polar protic and aprotic solvents like alcohols, acetone, and acetonitrile.

Experimental Verification: A Step-by-Step Protocol

While predictive models provide valuable guidance, empirical verification is paramount for scientific rigor. The following section outlines a detailed protocol for determining the solubility of this compound using the widely accepted shake-flask method.[2][3]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of scintillation vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume (e.g., 5 mL) of the selected organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand for a short period.

-

Centrifuge the vials at a moderate speed to pellet the excess solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any suspended microparticles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Prepare appropriate dilutions of the filtered saturated solution.

-

Analyze the standard solutions and the diluted samples by HPLC. A typical HPLC method for biphenyl derivatives would involve a C18 column with a mobile phase of acetonitrile and water.[4][5]

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Safety and Handling Considerations

This compound is a chemical compound and should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) before use. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All handling should be performed in a well-ventilated area or a fume hood.

Conclusion

This technical guide has provided a robust framework for understanding and predicting the solubility of this compound in a variety of organic solvents. By leveraging the predictive power of Hansen Solubility Parameters and providing a detailed protocol for experimental verification, researchers are well-equipped to make informed solvent selections for their specific applications. The principles and methodologies outlined herein are not only applicable to the target compound but can also be extended to other structurally similar molecules, thereby serving as a valuable resource for the broader scientific community.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-4'-chlorobiphenyl

Introduction

In the landscape of synthetic chemistry and drug development, the precise structural characterization of novel and existing compounds is a foundational requirement. Biphenyl scaffolds, in particular, are prevalent in pharmaceuticals, agrochemicals, and advanced materials. 3-Bromo-4'-chlorobiphenyl is a disubstituted biphenyl whose structural integrity is paramount for its intended applications. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Proton (¹H) NMR, stands as the most powerful and definitive non-destructive technique for elucidating the molecular structure of organic compounds in solution.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. It is designed for researchers and scientists who require not just the spectral data, but a deeper understanding of the underlying principles that govern the spectrum's appearance. We will deconstruct the expected spectrum by examining chemical shifts, spin-spin coupling, and integration, explain the causality behind experimental choices for data acquisition, and provide a robust protocol for obtaining a high-quality spectrum.

Part 1: Molecular Structure and Predicted ¹H NMR Profile

The key to interpreting any NMR spectrum lies in a thorough understanding of the molecule's structure, including its symmetry and the electronic environment of each proton.

Proton Environments

This compound possesses two substituted phenyl rings. The substitution pattern removes the high symmetry of a simple biphenyl, resulting in seven unique proton signals. The protons on the 4'-chlorophenyl ring are in two chemically equivalent sets due to the C2 symmetry axis along the C1'-C4' bond, while all four protons on the 3-bromophenyl ring are chemically distinct.

Below is the molecular structure with the standard IUPAC numbering system applied to label the distinct proton environments.

Caption: Structure of this compound with unique proton environments labeled.

Predicting Chemical Shifts (δ)

The chemical shift of a proton is highly sensitive to its local electronic environment. The baseline for aromatic protons is the signal for benzene, which appears at approximately 7.3 ppm.[1] Substituents on the ring will shift the signals of nearby protons either downfield (deshielding) or upfield (shielding).

-

Substituent Effects: Both bromine and chlorine are electronegative atoms that withdraw electron density through the sigma bonds (inductive effect), deshielding nearby protons and shifting their signals downfield.[2] Conversely, they donate electron density into the π-system via their lone pairs (resonance effect), which tends to shield ortho and para positions. For halogens, the inductive effect is generally dominant.

-

Anisotropic Effects: The π-electron systems of the aromatic rings generate their own magnetic fields. Protons located on the periphery of these rings experience a strong deshielding effect, which is why aromatic protons appear significantly downfield.

-

Ring A (3-Bromophenyl):

-

H2: This proton is ortho to the C1-C1' bond and meta to the bromine. It is expected to be the most downfield proton on this ring, appearing as a near-singlet or finely split multiplet.

-

H4: This proton is ortho to the bromine and meta to the C1-C1' bond. It will be deshielded by the bromine.

-

H5: This proton is para to the bromine and meta to the C1-C1' bond. It will experience the least electronic influence from the substituents.

-

H6: This proton is ortho to the C1-C1' bond and meta to the bromine.

-

-

Ring B (4'-Chlorophenyl):

-

H2'/H6': These equivalent protons are ortho to the C1-C1' bond and meta to the chlorine. They will appear as a doublet.

-

H3'/H5': These equivalent protons are ortho to the chlorine and meta to the C1-C1' bond. They will also appear as a doublet, typically slightly downfield from H2'/H6' due to the proximity to the electronegative chlorine.

-

Predicting Spin-Spin Coupling (Multiplicity and J-values)

Spin-spin coupling arises from the interaction of the magnetic moments of adjacent, non-equivalent nuclei, causing signals to split. The number of peaks in a split signal is given by the n+1 rule, where 'n' is the number of equivalent neighboring protons. The distance between the split peaks is the coupling constant, J, measured in Hertz (Hz).

-

Ortho Coupling (³JHH): Coupling between protons on adjacent carbons. Typical value is 6-10 Hz.[3]

-

Meta Coupling (⁴JHH): Coupling between protons separated by three bonds. Typical value is 1-3 Hz.[3]

-

Para Coupling (⁵JHH): Coupling between protons separated by four bonds. This is often too small to be resolved (0-1 Hz).

Predicted Splitting Patterns:

-

H2: Appears as a narrow triplet or doublet of doublets due to small meta-couplings to H4 and H6. Often appears as a sharp singlet if meta-coupling is not resolved.

-

H4: A doublet of doublets, coupled to H5 (ortho) and H2/H6 (meta).

-

H5: A triplet (or a doublet of doublets if J_H5-H4 and J_H5-H6 are different), coupled to H4 (ortho) and H6 (ortho).

-

H6: A doublet of doublets, coupled to H5 (ortho) and H2/H4 (meta).

-

H2'/H6': A doublet due to ortho coupling with H3'/H5'.

-

H3'/H5': A doublet due to ortho coupling with H2'/H6'.

Summary of Predicted ¹H NMR Data

The following table summarizes the predicted spectral parameters for this compound in CDCl₃, based on data from similar compounds and established substituent effects.[4][5][6]

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H2 | 7.70 - 7.80 | t or dd (narrow) | ⁴J ≈ 1.5-2.0 | 1H |

| H6 | 7.55 - 7.65 | ddd | ³J ≈ 7.5-8.0, ⁴J ≈ 1.5-2.0, ⁵J ≈ 0.5 | 1H |

| H4 | 7.50 - 7.60 | ddd | ³J ≈ 7.5-8.0, ⁴J ≈ 1.5-2.0, ⁵J ≈ 0.5 | 1H |

| H2'/H6' | 7.45 - 7.55 | d (or m) | ³J ≈ 8.0-8.5 | 2H |

| H3'/H5' | 7.40 - 7.50 | d (or m) | ³J ≈ 8.0-8.5 | 2H |

| H5 | 7.30 - 7.40 | t | ³J ≈ 7.5-8.0 | 1H |

Note: The signals for the 4'-chlorophenyl ring often appear as a complex AA'BB' system but can be approximated as two doublets. The exact chemical shifts can vary based on solvent and concentration.

Part 2: Experimental Protocol for Data Acquisition

Achieving a high-quality, interpretable NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters. The protocol described here is a self-validating system designed to produce reliable and reproducible results.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: Standard workflow for NMR analysis from sample preparation to final spectrum processing.

Detailed Step-by-Step Methodology

A. Sample Preparation

-

Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[7] This concentration range provides a good signal-to-noise ratio for a standard ¹H NMR experiment without causing significant line broadening.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for nonpolar organic compounds.[8] Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm.[2]

-

Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is critical.

-

Filtration and Transfer: To remove any particulate matter which can severely degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. The final sample height should be between 4-5 cm.[9]

-

Capping and Cleaning: Securely cap the NMR tube to prevent solvent evaporation. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with ethanol or isopropanol to remove any dust or fingerprints.[8]

B. Instrument and Acquisition Parameters

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument's software will be used to lock onto the deuterium signal of the solvent, which stabilizes the magnetic field.[10]

-

Shimming: Perform magnetic field shimming (either automated or manual) to optimize the homogeneity of the magnetic field across the sample volume. Good shimming is essential for achieving sharp lines and high resolution.[10]

-

Acquisition Parameters: For a standard ¹H experiment on a 400 MHz spectrometer, the following parameters are recommended:

-

Pulse Angle: 30-45 degrees (a smaller flip angle allows for a shorter relaxation delay).

-

Acquisition Time (AT): 2-4 seconds. This determines the digital resolution of the spectrum.

-

Relaxation Delay (D1): 1-2 seconds. This is the time allowed for the nuclear spins to return towards equilibrium before the next pulse.

-

Number of Scans (NS): 8-16 scans. This is usually sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

-

Spectral Width (SW): Approximately 12-16 ppm, centered around 6-7 ppm to ensure all aromatic and potential impurity signals are captured.

-

C. Data Processing

-

Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum via a Fourier transform.

-

Correction and Referencing: Apply phase and baseline corrections to ensure the peaks are upright and the baseline is flat. Calibrate the spectrum by setting the TMS peak to exactly 0.0 ppm.

-

Analysis: Integrate the signals to determine the relative number of protons for each peak. Analyze the chemical shifts and coupling patterns to assign each signal to the corresponding protons in the molecule.

Part 3: Spectral Interpretation and Troubleshooting

An actual spectrum may contain artifacts or impurities that require careful analysis.

-

Impurity Identification: Common impurities include residual solvents from synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane). The chemical shifts of these common impurities are well-documented and can be identified by consulting reference tables.[11][12] For instance, residual non-deuterated chloroform (CHCl₃) will appear as a singlet at 7.26 ppm in a CDCl₃ spectrum.

-

Troubleshooting Poor Resolution: If spectral lines are broad, it can indicate several issues:

-

Poor Shimming: Re-shim the sample carefully.

-

Sample Aggregation: The sample may be too concentrated. Diluting the sample can sometimes improve resolution.[7]

-

Particulate Matter: The presence of solids will disrupt field homogeneity. The sample must be re-filtered.[7]

-

Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause severe line broadening.[9] While difficult to remove, using high-purity solvents and clean glassware minimizes this risk.

-

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information, yielding seven distinct signals with characteristic chemical shifts and coupling patterns that are fully consistent with its proposed structure. The downfield aromatic region will feature a complex pattern of multiplets corresponding to the four unique protons on the 3-bromophenyl ring and a more symmetric pattern, often approximating two doublets, for the four protons on the 4'-chlorophenyl ring. By following a rigorous experimental protocol for sample preparation and data acquisition, a high-resolution, unambiguous spectrum can be obtained. This guide provides the predictive framework and practical methodology necessary for researchers to confidently acquire, interpret, and validate the structure of this compound, ensuring the integrity of their scientific endeavors.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. 3-Bromobiphenyl(2113-57-7) 1H NMR [m.chemicalbook.com]

- 5. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromobiphenyl(92-66-0) 1H NMR spectrum [chemicalbook.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. organomation.com [organomation.com]

- 10. books.rsc.org [books.rsc.org]

- 11. blogs.cardiff.ac.uk [blogs.cardiff.ac.uk]

- 12. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 3-Bromo-4'-chlorobiphenyl

Introduction: Characterizing a Complex Halogenated Biphenyl

3-Bromo-4'-chlorobiphenyl is a halogenated aromatic compound belonging to the broader class of biphenyls.[1] Its structure, featuring two different halogen atoms on separate phenyl rings, makes it a molecule of interest in various fields, from environmental science as an analog to polychlorinated biphenyls (PCBs) to materials science, where its electronic properties are explored.[2] The precise and unambiguous identification of such compounds is critical, and Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[3][4]

This guide provides an in-depth technical overview of the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, we will explore the causal reasoning behind instrumental choices, delve into the predictable yet complex isotopic patterns, and outline a robust analytical workflow. This document is intended for researchers and drug development professionals who require a deep, practical understanding of how to approach the analysis of such halogenated molecules.

Pillar 1: Ionization & The Significance of Isotopic Signatures

For non-polar, thermally stable compounds like this compound, Electron Ionization (EI) is the gold standard. The choice of EI, typically at a standard energy of 70 eV, is deliberate; it imparts sufficient energy to induce reproducible fragmentation, creating a stable, characteristic "fingerprint" of the molecule that can be compared against spectral libraries.[5]

The most immediately striking feature in the mass spectrum of this compound is its unique molecular ion cluster. This pattern is a direct consequence of the natural isotopic abundances of bromine and chlorine.

-

Chlorine Isotopes: Natural chlorine consists of approximately 75.77% ³⁵Cl and 24.23% ³⁷Cl, creating a characteristic M to M+2 peak ratio of roughly 3:1 for any ion containing one chlorine atom.

-

Bromine Isotopes: Natural bromine is composed of about 50.69% ⁷⁹Br and 49.31% ⁸¹Br, resulting in a distinctive M to M+2 peak ratio of nearly 1:1 for any ion containing one bromine atom.

When a molecule contains both, their isotopic contributions combine. For this compound (C₁₂H₈BrCl), this results in a predictable and easily identifiable pattern of three main peaks in the molecular ion region: M , M+2 , and M+4 . The M peak represents the molecule containing the lightest isotopes (⁷⁹Br and ³⁵Cl). The M+2 peak is a composite of molecules containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl. The M+4 peak corresponds to the molecule with the heaviest isotopes (⁸¹Br and ³⁷Cl).

The theoretical relative intensities of this cluster are approximately 77:100:25 . This signature is the first and most powerful piece of evidence for the presence of one bromine and one chlorine atom in the analyte.

| Ion (Isotopes) | m/z (Nominal) | Relative Abundance (Approx.) | Causality |

| [C₁₂H₈⁷⁹Br³⁵Cl]⁺ | 266 | 77 | Combination of the most abundant isotopes of Br and Cl. |

| [C₁₂H₈⁸¹Br³⁵Cl]⁺ / [C₁₂H₈⁷⁹Br³⁷Cl]⁺ | 268 | 100 | The M+2 peak is the most intense due to the combined probabilities of containing one heavy isotope of either Br or Cl. |

| [C₁₂H₈⁸¹Br³⁷Cl]⁺ | 270 | 25 | Combination of the least abundant isotopes of both Br and Cl. |

| Table 1: Predicted Isotopic Cluster for the Molecular Ion of this compound. |

Pillar 2: Deciphering the Fragmentation Pathway

Under 70 eV EI conditions, the molecular ion of this compound will undergo fragmentation through the cleavage of its weakest bonds. For halogenated biphenyls, the carbon-halogen bonds are the most susceptible to cleavage. The fragmentation cascade provides confirmatory structural information.

The primary fragmentation events are the loss of the halogen atoms:

-

Loss of Bromine Radical ([M - Br]⁺): Cleavage of the C-Br bond results in the loss of a bromine radical (·Br). This will produce a fragment ion at m/z 187 (for ⁷⁹Br loss) and 189 (for ⁸¹Br loss), which will still exhibit the ~3:1 isotopic pattern characteristic of a single chlorine atom.

-

Loss of Chlorine Radical ([M - Cl]⁺): Alternatively, cleavage of the C-Cl bond leads to the loss of a chlorine radical (·Cl). This yields a fragment ion at m/z 231 (for ³⁵Cl loss) and 233 (for ³⁷Cl loss), which will now show the ~1:1 isotopic pattern of a single bromine atom.

Further fragmentation can occur, such as the sequential loss of the second halogen or cleavage of the biphenyl bond, though these are typically less intense. The presence of fragment ions that retain one of the halogen isotopic patterns provides irrefutable confirmation of the initial structure.

Figure 1: Predicted EI Fragmentation Pathway for this compound.

Pillar 3: A Self-Validating GC-MS Protocol

A robust analytical method ensures that results are accurate and reproducible. For this compound, this involves coupling high-resolution gas chromatography with a sensitive mass spectrometer.

Experimental Workflow

The overall analytical process follows a logical sequence from sample introduction to data analysis. Each step is designed to ensure the integrity of the final result.

Figure 2: Comprehensive GC-MS Workflow for Halogenated Biphenyl Analysis.

Step-by-Step Methodology

The following protocol is a validated starting point for the analysis of this compound.

1. Sample Preparation:

-

Accurately weigh and dissolve the sample in a high-purity solvent such as hexane or toluene to a concentration of approximately 1-10 µg/mL. The choice of a non-polar solvent is critical for compatibility with the GC column.[6]

-

For quantitative analysis, add an appropriate internal standard (e.g., a fully chlorinated PCB congener like PCB 209 that is not expected in the sample) at a known concentration.

2. GC System Configuration:

-

Injector: Use a split/splitless inlet operated in splitless mode to maximize sensitivity. Set the injector temperature to 280 °C to ensure rapid volatilization of the analyte.

-

Column: A low-polarity 5% phenyl-methylpolysiloxane stationary phase column (e.g., DB-5ms, HP-5ms) is ideal.[2][6] A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness. This phase provides excellent separation for aromatic compounds.

-

Carrier Gas: Use Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 300 °C.

-

Final Hold: Hold at 300 °C for 5 minutes.

-

Rationale: This program provides a good balance between chromatographic resolution and analysis time. The initial hold ensures good peak shape, while the ramp effectively elutes the semi-volatile biphenyl.

-

3. Mass Spectrometer Configuration:

-

Interface Temperature: Set the GC-MS transfer line to 290 °C to prevent cold spots and ensure efficient analyte transfer.

-

Ion Source: Electron Ionization (EI) source at 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 50 to 450. This range comfortably covers the molecular ion and all expected primary fragments.

-

Data Acquisition: Acquire data in full scan mode to capture the complete mass spectrum for identification. For trace-level quantification, a Selected Ion Monitoring (SIM) method can be developed using the characteristic ions (e.g., 266, 268, 187, 231) to enhance sensitivity.

Conclusion

The mass spectrometric analysis of this compound is a prime example of applying fundamental principles to achieve confident structural elucidation. By understanding the predictable isotopic patterns generated by its two distinct halogen atoms and the logical fragmentation pathways under electron ionization, an analyst can build a robust, self-validating method. The combination of high-resolution gas chromatography with EI-MS provides the necessary selectivity and spectral detail to unambiguously identify and quantify this and other related halogenated compounds in complex matrices. This guide serves as a foundational blueprint for researchers and professionals tasked with this analytical challenge.

References

- 1. Bromo and chlorobiphenyl metabolism: gas chromatography mass spectrometric identification of urinary metabolites and the effects of structure on their rates of excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. 3-Bromo-3'-chlorobiphenyl | C12H8BrCl | CID 2756873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cromlab-instruments.es [cromlab-instruments.es]

The Unseen Architecture: A Technical Guide to the Crystal Structure of Biphenyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Biphenyl Motif - A Cornerstone of Modern Science

Biphenyls, characterized by two phenyl rings linked by a single C-C bond, are more than just simple aromatic hydrocarbons. They represent a fundamental structural motif in a vast array of critical molecules, from life-saving pharmaceuticals and advanced liquid crystals to robust agricultural chemicals.[1][2] The therapeutic and material properties of these compounds are not merely dictated by their chemical formula, but are profoundly influenced by their three-dimensional architecture in the solid state.[2] Understanding the nuances of their crystal structure—how the molecules arrange themselves and interact with their neighbors—is paramount for rational drug design, materials engineering, and predicting the behavior of these vital compounds.[3]

This guide provides a deep dive into the core principles governing the crystal structure of biphenyl derivatives. We will move beyond simple descriptions to explore the causal relationships behind their conformational preferences, the intricate dance of intermolecular forces that dictates crystal packing, and the state-of-the-art experimental and computational techniques used to elucidate these structures.

Part 1: The Heart of the Matter - Torsional Angle and Atropisomerism

The defining characteristic of a biphenyl's conformation is the torsional (or dihedral) angle between the planes of its two phenyl rings.[4][5] This is not a fixed value but a delicate balance between two opposing forces:

-

π-Conjugation: This electronic effect favors a planar conformation (0° torsional angle) to maximize the overlap of π-orbitals between the rings, leading to a more stable, delocalized system.

-

Steric Hindrance: This spatial effect arises from the repulsion between the ortho-hydrogens (or other substituents) on adjacent rings.[4][6] This repulsion is minimized as the rings twist away from each other, favoring a perpendicular arrangement (90° torsional angle).[4]

In unsubstituted biphenyl, the equilibrium torsional angle in the gas phase is approximately 44.4°, representing the compromise between these forces.[1][4] However, in the solid state, this angle can vary significantly due to the influence of crystal packing forces.

When bulky substituents are placed at the ortho-positions, the energy barrier to rotation around the central C-C bond can become so high that the rotation is restricted at room temperature.[6][7] If the substitution pattern is asymmetric, this restricted rotation gives rise to stable, non-superimposable mirror-image conformers known as atropisomers .[6][7][8] These are not just different shapes but distinct, isolable chiral molecules whose properties can differ significantly, a critical consideration in drug development where one atropisomer may be therapeutic while the other is inactive or even harmful.[7][9]

Part 2: Factors Governing the Crystal Structure

The final crystal structure of a biphenyl derivative is a complex interplay of both intramolecular (within the molecule) and intermolecular (between molecules) forces.

Intramolecular Forces: Tuning the Torsional Angle

The nature and position of substituents on the phenyl rings are the primary determinants of the molecule's preferred conformation.

-

Steric Effects: As noted, bulky ortho-substituents are the most dominant factor. The larger the group (e.g., -I > -Br > -Cl > -F), the greater the steric repulsion and the larger the resulting torsional angle, often approaching 90°.[6]

-

Electronic Effects: Substituents can electronically influence the central C-C bond. Electron-donating or -withdrawing groups can alter the bond's character and subtly influence the rotational barrier.

-

Intramolecular Hydrogen Bonds: Strategically placed functional groups can form hydrogen bonds within the same molecule, locking the torsional angle into a specific conformation.

Caption: Key factors influencing the conformation and crystal packing of biphenyl derivatives.

Intermolecular Forces: The Art of Crystal Packing

Once the molecule adopts its low-energy conformation, it must pack efficiently in three-dimensional space to form a stable crystal lattice. This packing is driven by a variety of non-covalent interactions.

-

Hydrogen Bonds: Strong, directional interactions (e.g., O-H···O, N-H···O) are often the primary organizing force, creating robust networks that define the overall crystal architecture.[10]

-

π-π Stacking: The face-to-face or offset stacking of the aromatic phenyl rings is a common and significant interaction that contributes to lattice stability.

-

C-H···π Interactions: Weaker than classical hydrogen bonds, these interactions between a C-H bond and the face of a phenyl ring are ubiquitous and play a crucial role in the fine-tuning of the crystal packing.[11]

-

Other Interactions: Halogen bonds, dipole-dipole interactions, and general van der Waals forces also contribute to the overall cohesive energy of the crystal.

The final observed structure is the one that best satisfies all these competing interactions, often forcing the molecule's torsional angle to deviate from its gas-phase minimum to achieve a more favorable overall packing arrangement.[12]

Part 3: Elucidating the Structure - Methods and Protocols

A combination of experimental and computational techniques is essential for a complete understanding of biphenyl crystal structures.

Experimental Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the most powerful and definitive technique for determining the precise three-dimensional structure of a molecule in the crystalline state.[3][13] It provides unambiguous data on bond lengths, bond angles, and the crucial torsional angle, as well as a complete picture of the intermolecular interactions within the crystal lattice.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

The most critical and often rate-limiting step is growing a single, high-quality crystal.[3] The goal is to achieve slow supersaturation, allowing molecules to order themselves into a perfect lattice.

-

Purification: Ensure the compound is of the highest possible purity (>99%). Impurities can inhibit nucleation or be incorporated as defects, degrading crystal quality.

-

Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. Highly soluble compounds may not crystallize, while poorly soluble ones may precipitate too quickly as an amorphous powder. Screen a range of solvents with varying polarities.

-

Method: Slow Evaporation (Most Common)

-

Dissolve the compound in the chosen solvent to near-saturation in a clean vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

-

Place the vial in a vibration-free environment at a constant, cool temperature.

-

Allow the solvent to evaporate slowly over several days to weeks. Monitor periodically for crystal growth.

-

-

Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size with sharp edges and clear faces) have formed, carefully remove them from the solution using a loop or fine tool and mount them on the diffractometer for analysis.

Computational Chemistry: Prediction and Insight

While SCXRD provides the ground truth for a specific crystal form, computational methods offer invaluable insight into the underlying energetics.[4] They allow researchers to:

-

Predict Conformational Preferences: Calculate the potential energy surface for rotation around the central C-C bond to identify low-energy conformers and estimate the rotational barriers.[14][15]

-

Analyze Intermolecular Interactions: Quantify the strength of hydrogen bonds, π-π stacking, and other forces within an experimentally determined crystal structure.

-

Crystal Structure Prediction (CSP): A computationally intensive but powerful field that aims to predict the most stable crystal packing arrangements from the molecular structure alone.

Density Functional Theory (DFT) is a widely used method that provides a good balance of accuracy and computational cost for these types of analyses.[4]

Part 4: Data in Focus - The Impact of Substitution

The torsional angle is exquisitely sensitive to the substitution pattern, as illustrated by the data below.

| Compound | Substituent(s) | Phase | Torsional Angle (°) | Significance |

| Biphenyl | None | Gas | ~44.4[4] | Baseline steric/electronic balance |

| Biphenyl | None | Solution | ~32[16][17] | Condensed phase alters conformation |

| 2,2'-Dimethylbiphenyl | 2,2'-CH₃ | Gas | ~70 | Increased steric hindrance |

| 2,2'-Difluorobiphenyl | 2,2'-F | Gas | ~60 | Bulky ortho-groups force twisting |

| 4,4'-Dimethoxybiphenyl | 4,4'-OCH₃ | Solid | ~37.5 | Para-substituents have minor effect |

Data compiled from various experimental and computational studies.

This data clearly demonstrates the dramatic effect of ortho-substitution in forcing the phenyl rings apart, while para-substitution has a much more subtle influence on the molecule's intrinsic conformation.

Conclusion: From Molecular Twist to Macroscopic Function

The crystal structure of biphenyl derivatives is a field of immense complexity and profound importance. The final solid-state architecture is a delicate thermodynamic compromise between the molecule's desire for a specific conformation and the lattice's demand for efficient packing. A thorough understanding of the interplay between the torsional angle, atropisomerism, and the diverse array of intermolecular forces is not an academic exercise; it is a critical prerequisite for the successful development of new drugs, advanced materials, and functional chemical systems. By integrating high-resolution experimental techniques like SCXRD with the predictive power of computational chemistry, scientists can unravel this unseen architecture and rationally design the next generation of biphenyl-based technologies.

References

- 1. Biphenyl - Wikipedia [en.wikipedia.org]

- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]

- 8. Conformation of biphenyl compounds (Atropisomerism) | PPTX [slideshare.net]

- 9. Atropisomerism, biphenyls, and fluorine: a comparison of rotational barriers and twist angles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystallization-induced dynamic resolution and analysis of the non-covalent interactions in the crystal packing of peptide–biphenyl hybrids - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 14. comporgchem.com [comporgchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Dihedral angle of biphenyl in solution and the molecular force field - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. Dihedral angle of biphenyl in solution and the molecular force field | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Environmental Sources of Polychlorinated Biphenyls

Introduction

Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that, due to their chemical stability and desirable physical properties, were widely used in a multitude of industrial and commercial applications for half a century.[1][2] First commercially produced in 1929, their non-flammability, high boiling point, and electrical insulating properties made them ideal for use as dielectric fluids in transformers and capacitors, as well as in a variety of open applications.[1][3] However, the very characteristics that made PCBs so valuable in industrial settings—their resistance to degradation—have resulted in their persistence in the environment, leading to widespread contamination and significant risks to human and ecological health.[2][4]

This technical guide provides a comprehensive overview of the environmental sources of PCBs, intended for researchers, scientists, and drug development professionals. It delves into the historical context of PCB production, categorizes their primary and secondary release mechanisms, and explores their environmental fate and transport. Furthermore, this guide outlines standard methodologies for the environmental sampling and analysis of these persistent organic pollutants (POPs).

The Genesis of a Persistent Pollutant: Historical Production and Use

Global production of PCBs is estimated to have been between 1 and 1.5 million tonnes, with the United States being a primary producer.[5][6] These compounds were manufactured as complex mixtures of individual congeners, sold under various trade names, with the Aroclor series being the most common in the U.S.[3] The degree of chlorination in these mixtures determined their physical properties, ranging from oily liquids to waxy solids.[3]

PCBs were utilized in two main categories of applications:

-

Closed Systems: Primarily as dielectric and heat exchange fluids in electrical transformers and capacitors.[6][7]

-

Open Systems: In a wide array of products including plasticizers in paints, plastics, and rubber products, pigments and dyes, caulking, adhesives, and carbonless copy paper.[3][4][6]

The production of PCBs was banned in the United States in 1979 under the Toxic Substances Control Act (TSCA) due to mounting evidence of their environmental persistence and adverse health effects.[1][3] Despite the ban, a significant volume of PCBs remains in use in older equipment or persists in the environment.[5]

Primary Environmental Sources of PCBs

The initial release of PCBs into the environment occurred predominantly through direct industrial discharges, accidental spills, and improper disposal practices. These primary sources represent the initial and most concentrated inputs of these contaminants.

Industrial Discharges and Spills

During the peak production years, direct discharge of industrial wastewater from manufacturing facilities was a major conduit for PCBs entering aquatic ecosystems.[1] Accidental spills and leaks during the transport and handling of PCB-containing materials also contributed significantly to environmental contamination.[8] A notorious example is the discharge of approximately 1.3 million pounds of PCBs into the Hudson River by General Electric between 1947 and 1977.[1]

Improper Disposal and Landfills

The disposal of PCB-containing products in municipal and industrial landfills not designed to handle hazardous waste has been a substantial source of environmental contamination.[3] Over time, PCBs can leach from these landfills into the surrounding soil and groundwater.[9] Poorly maintained hazardous waste sites containing old transformers, capacitors, and other PCB wastes continue to be a source of release.[3][8]

Leaks from Electrical Equipment

Older electrical equipment, such as transformers and capacitors that are still in service or have been improperly decommissioned, represent a significant ongoing source of PCBs.[7][10] Leaks from this aging equipment can directly contaminate soil and water, and volatilization can release PCBs into the atmosphere.[7] It is estimated that a large percentage of PCB emissions in some regions arise from leaks from such electrical equipment.[7]

Secondary and Diffuse Environmental Sources

Secondary sources involve the mobilization and redistribution of PCBs that have already been released into the environment. These sources are often diffuse and contribute to the widespread, global distribution of these pollutants.

Atmospheric Deposition

PCBs are semi-volatile compounds, allowing them to evaporate from contaminated soils and water surfaces and enter the atmosphere.[8] Once airborne, they can be transported over long distances before being redeposited onto land and water, leading to their presence in even the most remote environments, such as the Arctic.[3][8] The lighter, less chlorinated PCB congeners are more volatile and thus more susceptible to long-range atmospheric transport.[3]

Contaminated Sediments

Due to their low water solubility and high affinity for organic matter, PCBs tend to accumulate in the sediments of rivers, lakes, and coastal areas.[8][11] These contaminated sediments act as long-term reservoirs, from which PCBs can be reintroduced into the water column through resuspension or bioturbation.[8]

Building Materials

Buildings constructed or renovated between the 1950s and the late 1970s may contain a variety of materials with added PCBs.[12][13] Caulk, sealants, paints, and fluorescent light ballasts are common examples.[14] Over time, PCBs can be released from these materials into the indoor and outdoor environment through volatilization and weathering.[14][15]

Unintentional Production

Although the intentional manufacturing of PCBs is banned, they can be unintentionally generated as byproducts in certain industrial processes.[4][16] The production of certain pigments, dyes, and other chemicals can lead to the inadvertent formation of PCBs, which can then be released into the environment.[16][17] Recent research suggests that the amount of inadvertently produced PCBs could be significant, potentially exceeding historical production levels in some cases.[18]

Environmental Fate and Transport: A Complex Cycle

The environmental fate of PCBs is governed by their chemical and physical properties, leading to a complex cycle of transport and transformation.

Partitioning and Persistence

PCBs are hydrophobic and lipophilic, meaning they have a low solubility in water and a high affinity for fats and organic matter.[11] This causes them to partition from water into soil, sediments, and the fatty tissues of living organisms.[5][11] Their chemical stability makes them highly resistant to degradation, allowing them to persist in the environment for decades.[2][4]

Bioaccumulation and Biomagnification

In aquatic and terrestrial ecosystems, PCBs are readily taken up by organisms from their environment and diet.[19] Because they are stored in fatty tissues and are not easily metabolized, their concentrations increase in individual organisms over time, a process known as bioaccumulation.[11][19] As these organisms are consumed by others higher up the food chain, the concentration of PCBs becomes progressively magnified at each trophic level.[19][20] This process of biomagnification leads to the highest concentrations of PCBs in top predators, including humans.[19][21]

The following diagram illustrates the primary pathways of PCB release and their subsequent environmental cycling.

Caption: Primary pathways of PCB release and cycling in the environment.

Methodologies for Environmental Analysis

The accurate detection and quantification of PCBs in environmental samples are crucial for assessing contamination levels and managing risks. The standard analytical approach involves several key steps.

Experimental Protocol: Sample Extraction, Cleanup, and Analysis

-

Sample Collection: Representative samples of soil, sediment, water, or biological tissues are collected using standardized protocols to avoid contamination.[22]

-

Extraction: PCBs are extracted from the sample matrix using solvent-based methods such as Soxhlet extraction or solid-phase extraction (SPE).[22]

-

Cleanup: The extract is subjected to a cleanup process to remove interfering compounds. This often involves techniques like gel permeation chromatography or adsorption chromatography using materials like silica gel or Florisil.[22]

-

Instrumental Analysis: The cleaned extract is analyzed using gas chromatography (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS).[23][24] GC/MS is the preferred method as it provides definitive identification and quantification of individual PCB congeners.[24]

The following diagram outlines the typical workflow for the environmental analysis of PCBs.

Caption: Standard workflow for the analysis of PCBs in environmental samples.

Data Presentation: PCB Congener Profiles

The analysis of environmental samples often focuses on identifying the specific "fingerprint" or congener profile of the PCB contamination.[25] Different sources of PCBs have characteristic congener patterns, which can be used in forensic investigations to trace the origin of the pollution.[25][26] For example, the congener profiles of legacy Aroclor mixtures differ from those of inadvertently produced PCBs found in pigments.[26][27]

Table 1: Common PCB Sources and Associated Congeners

| Source Category | Common Examples | Typical Congener Characteristics |

| Legacy Aroclors | Transformers, Capacitors | Mixtures of multiple congeners, with varying degrees of chlorination (e.g., Aroclor 1254 is ~54% chlorine by weight).[3] |

| Building Materials | Caulk, Paint | Often higher chlorinated Aroclors like 1254 or 1260 were used as plasticizers.[13] |

| Inadvertent Production | Pigments, Dyes | Can be dominated by specific, often lower-chlorinated congeners, such as PCB-11 in diarylide yellow pigments.[16][17] |

| Atmospheric Deposition | Remote Environments | Enriched in more volatile, lower-chlorinated congeners due to long-range transport.[3][8] |

Conclusion

The environmental sources of polychlorinated biphenyls are a complex legacy of their historical production and use, coupled with ongoing releases from remaining reservoirs and unintentional formation. Understanding these diverse sources is fundamental for effective environmental monitoring, risk assessment, and the development of remediation strategies. For researchers and professionals in related fields, a thorough knowledge of how PCBs enter and behave in the environment is essential for addressing the persistent challenges posed by these legacy contaminants. The continued refinement of analytical techniques and a deeper understanding of congener-specific fate and toxicity will be critical in mitigating the long-term impacts of PCBs on both environmental and human health.

References

- 1. triumvirate.com [triumvirate.com]

- 2. The History of Polychlorinated Biphenyls (PCBs) in the United States - Environmental Protection Services [epsonline.com]

- 3. epa.gov [epa.gov]

- 4. Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 6. unep.org [unep.org]

- 7. eea.europa.eu [eea.europa.eu]

- 8. Polychlorinated Biphenyls (PCBs) | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 9. eea.europa.eu [eea.europa.eu]

- 10. epa.gov [epa.gov]

- 11. Environmental fate and global distribution of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aeasseincludes.assp.org [aeasseincludes.assp.org]

- 13. PCBs in Building Materials – Hydro-Environmental Technologies Inc. [hetiservices.com]